![molecular formula C17H25NO4 B5644754 2-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B5644754.png)
2-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions to introduce specific functional groups and structural frameworks. Although there's no direct synthesis provided for 2-{[3-(Hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}benzoic acid in the available literature, related compounds and methodologies offer insights. For example, the synthesis of related benzoic acid derivatives and piperidine-based structures typically involves catalytic reactions, condensation steps, or functional group transformations (Nataraj Chitrapriya et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using spectroscopic techniques and crystallography, revealing details about bond lengths, angles, and overall molecular geometry. For instance, single crystal X-ray diffraction studies have elucidated the crystal structure and molecular geometry of related compounds, showing specific bonding patterns and stereochemistry (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
Chemical properties, including reactivity and interaction with other molecules, are key to understanding a compound's functionality. Studies on related benzoic acid derivatives highlight how these compounds participate in various reactions, such as metal complex formation and DNA binding, demonstrating their reactive nature and potential for forming diverse chemical structures (Nataraj Chitrapriya et al., 2011).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies on compounds with similar structural features provide insights into their physical characteristics, such as crystalline form and solubility patterns (Zhao Jin-Hao et al., 2010).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for its applications in synthesis and material science. Research on analogous structures can shed light on these properties, offering a glimpse into how such compounds might react under different chemical conditions (Surajit Sinha et al., 2000).
properties
IUPAC Name |
2-[[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-22-10-8-17(13-19)7-4-9-18(12-17)11-14-5-2-3-6-15(14)16(20)21/h2-3,5-6,19H,4,7-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLBZQCHHNPQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC=CC=C2C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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